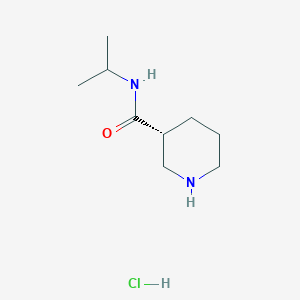

N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamides were characterized using various spectroscopic techniques. In the second paper, IR, 1H-NMR, and 13C-NMR spectroscopy, along with elemental analysis, were used to confirm the structures of the synthesized compounds . The third paper describes the crystal structures of three N-aryl-2,5-dimethoxybenzenesulfonamides, highlighting different intramolecular interactions such as C-H...O and N-H...Cl, which stabilize the molecular conformations . The fourth paper provides a detailed characterization of a newly synthesized sulfonamide molecule, including Single Crystal X-Ray Diffraction (SCXRD) studies, which revealed that the compound crystallizes in the monoclinic crystal system .

Chemical Reactions Analysis

The papers primarily focus on the synthesis and biochemical evaluation of the sulfonamide compounds rather than specific chemical reactions they undergo. However, the inhibitory activity of these compounds against enzymes such as kynurenine 3-hydroxylase and acetylcholinesterase suggests that they may interact with these enzymes through competitive inhibition, forming enzyme-inhibitor complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are inferred from their biochemical activities and structural analyses. The high-affinity inhibition of kynurenine 3-hydroxylase by the compounds in the first paper indicates their potential as therapeutic agents for conditions related to the kynurenine pathway . The second paper reports that one of the synthesized compounds exhibits significant acetylcholinesterase inhibitory activity, suggesting its potential as a therapeutic agent for Alzheimer’s disease . The third paper's analysis of the crystal structures provides insights into the supramolecular architectures mediated by weak interactions, which are crucial for the pharmacological activities of these compounds . The fourth paper's computational study of the newly synthesized sulfonamide molecule reveals its structural and electronic properties, which are essential for understanding its reactivity and interaction with biological targets .

Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Potential

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-yl)-2-Methylbenzenesulfonamide, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these molecules preserved COX-2 potency and significantly increased COX1/COX-2 selectivity. This led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which is in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Anticancer Activity

JTE-522, a selective COX-2 inhibitor structurally related to this compound, was shown to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell line RL95-2. The study revealed that JTE-522 arrests the G0/G1 phase and inhibits the S phase in RL95-2 cells. The mechanism involves the down-regulation of COX-2 mRNA, phosphorylated Rb, and CDK4 proteins, and up-regulation of p53, p21, and cyclin D1 proteins, along with the activation of caspase-3-like proteases (Hong-liang Li et al., 2002).

Molecular Docking and Synthesis

Heterocyclic compounds containing the sulfonamide moiety, related to this compound, were synthesized and subjected to molecular docking studies to assess their potential as Cyclooxygenase (COX-2) inhibitors. These studies aimed to design compounds that comply with the general features of the sulfonamide pharmacophore, showing promise in the development of new therapeutic agents (Ahmed H. E. Hassan, 2014).

Mechanism of Action

Target of Action

The primary targets of N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide are the bromo- and extra-terminal domain (BET) protein family members BRD2, BRD3, and BRD4 . These proteins play a crucial role in regulating gene expression and are implicated in various diseases, including cancer .

properties

IUPAC Name |

N-cyclopentyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-11-8-9-14(17-12(2)18-22-13(17)3)10-16(11)23(20,21)19-15-6-4-5-7-15/h8-10,15,19H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFPNQZFSVSZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

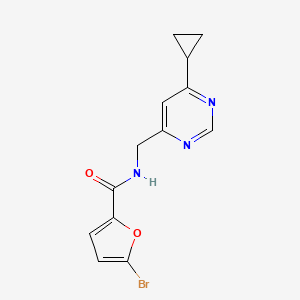

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

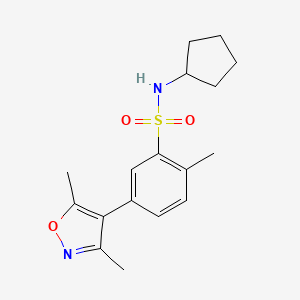

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

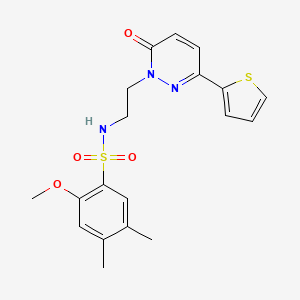

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)

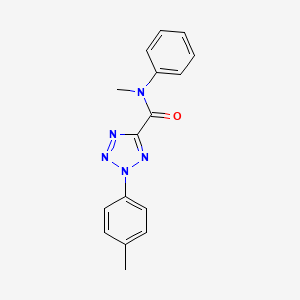

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)